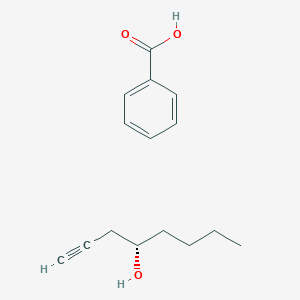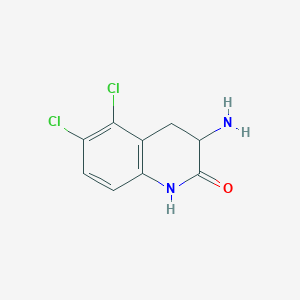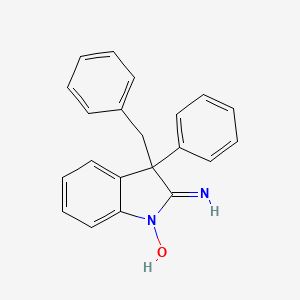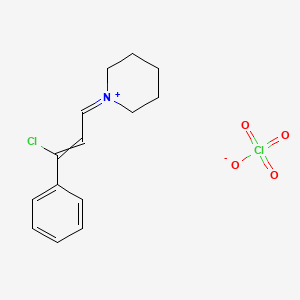
benzoic acid;(4S)-oct-1-yn-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid;(4S)-oct-1-yn-4-ol is a compound that combines the properties of benzoic acid and an alkyne alcohol Benzoic acid is a simple aromatic carboxylic acid, widely used in various industries, while (4S)-oct-1-yn-4-ol is an alkyne alcohol with a specific stereochemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzoic Acid Synthesis: Benzoic acid can be synthesized through the partial oxidation of toluene using oxygen gas, with manganese or cobalt naphthenate as catalysts.
(4S)-oct-1-yn-4-ol Synthesis: This compound can be synthesized through the enantioselective reduction of an alkyne precursor using chiral catalysts. The specific reaction conditions depend on the desired stereochemistry and the starting materials used.
Industrial Production Methods
Benzoic acid is industrially produced by the catalytic oxidation of toluene with air, using vanadium pentoxide (V2O5) or manganese and cobalt acetates as catalysts . The production of (4S)-oct-1-yn-4-ol on an industrial scale would require optimization of the enantioselective reduction process to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzoic acid can undergo oxidation reactions to form benzoyl peroxide or other derivatives.
Reduction: Reduction of benzoic acid can yield benzyl alcohol.
Substitution: Benzoic acid can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) is commonly used for the oxidation of aromatic compounds.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for carboxylic acids.
Substitution: Sulfuric acid (H2SO4) and nitric acid (HNO3) are used for nitration reactions.
Major Products
Oxidation: Benzoyl peroxide
Reduction: Benzyl alcohol
Substitution: Nitrobenzoic acid, sulfonyl benzoic acid, halobenzoic acid
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial properties and potential use in preserving biological samples.
Medicine: Explored for its potential therapeutic effects, including antifungal and antibacterial activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid involves its conversion to benzoyl-CoA by butyrate-CoA ligase, followed by further metabolism to hippuric acid by glycine N-acyltransferase . This pathway is crucial for its antimicrobial properties, as it disrupts microbial cell membranes and inhibits their growth .
Comparison with Similar Compounds
Similar Compounds
Sodium benzoate: A salt form of benzoic acid, commonly used as a food preservative.
Benzyl alcohol: A reduction product of benzoic acid, used as a solvent and in the manufacture of other chemicals.
Benzoyl chloride: A derivative of benzoic acid, used in organic synthesis.
Uniqueness
Benzoic acid;(4S)-oct-1-yn-4-ol is unique due to the combination of an aromatic carboxylic acid and an alkyne alcohol with specific stereochemistry. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
61303-38-6 |
|---|---|
Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
benzoic acid;(4S)-oct-1-yn-4-ol |
InChI |
InChI=1S/C8H14O.C7H6O2/c1-3-5-7-8(9)6-4-2;8-7(9)6-4-2-1-3-5-6/h2,8-9H,3,5-7H2,1H3;1-5H,(H,8,9)/t8-;/m1./s1 |
InChI Key |
BIIKRAXRKFLLDB-DDWIOCJRSA-N |
Isomeric SMILES |
CCCC[C@@H](CC#C)O.C1=CC=C(C=C1)C(=O)O |
Canonical SMILES |
CCCCC(CC#C)O.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[Bis(phosphonooxy)methoxy]acetic acid](/img/structure/B14569980.png)


![Ethyl 3-[(pyridin-3-yl)amino]but-2-enoate](/img/structure/B14569999.png)

![Trimethyl cyclopenta[b]pyrrole-1,3a,6a(4H)-tricarboxylate](/img/structure/B14570006.png)

![Trimethyl[1-phenyl-1-(phenylselanyl)ethyl]silane](/img/structure/B14570022.png)



![Cyclopentanone, 2,5-bis[(2-hydroxyphenyl)methylene]-](/img/structure/B14570040.png)
![N-Methyl-N-(2-methylprop-2-en-1-yl)-4-[(E)-(1,3-thiazol-2-yl)diazenyl]aniline](/img/structure/B14570041.png)
